1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-2-(thiophen-2-yl)ethanone
CAS No.: 1428375-68-1
Cat. No.: VC4815348
Molecular Formula: C16H21N3OS2
Molecular Weight: 335.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1428375-68-1 |
|---|---|
| Molecular Formula | C16H21N3OS2 |
| Molecular Weight | 335.48 |
| IUPAC Name | 1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-thiophen-2-ylethanone |
| Standard InChI | InChI=1S/C16H21N3OS2/c1-18-9-6-17-16(18)22-12-13-4-7-19(8-5-13)15(20)11-14-3-2-10-21-14/h2-3,6,9-10,13H,4-5,7-8,11-12H2,1H3 |
| Standard InChI Key | PWFGVSXVLFJNDA-UHFFFAOYSA-N |
| SMILES | CN1C=CN=C1SCC2CCN(CC2)C(=O)CC3=CC=CS3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound (C₁₆H₂₁N₃OS₂; MW 335.48) features a piperidine core substituted at the 4-position with a (1-methylimidazol-2-yl)sulfanylmethyl group. The N-1 position of piperidine is acylated by a 2-(thiophen-2-yl)acetyl moiety. This hybrid structure merges three pharmacologically active heterocycles:
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Piperidine: Confers conformational flexibility and membrane permeability .
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Imidazole: Enhances hydrogen-bonding capacity and metal coordination potential.
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Thiophene: Contributes to π-π stacking interactions in biological targets .
Key Structural Data
| Property | Value |
|---|---|
| IUPAC Name | 1-[4-[(1-Methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-2-thiophen-2-ylethanone |
| CAS Registry | 1428375-68-1 |
| Molecular Formula | C₁₆H₂₁N₃OS₂ |
| SMILES | CN1C=CN=C1SCC2CCN(CC2)C(=O)CC3=CC=CS3 |
| Topological Polar SA | 110 Ų |
| Hydrogen Bond Donors | 0 |
Synthetic Methodologies
Multi-Step Assembly
While detailed protocols remain proprietary, retrosynthetic analysis suggests three key stages :
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Piperidine Functionalization
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4-Chloromethylpiperidine undergoes nucleophilic substitution with 1-methylimidazole-2-thiol to install the thioether linkage.
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Ketone Installation
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N-Acylation of piperidine using 2-(thiophen-2-yl)acetyl chloride under Schotten-Baumann conditions.
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Purification Challenges
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Reverse-phase HPLC (C18 column; MeCN/H₂O gradient) resolves diastereomers arising from the piperidine chair flip.
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Reaction Optimization Insights
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Thiourea intermediates require strict oxygen-free conditions to prevent sulfoxide formation .
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Palladium-catalyzed cross-coupling may introduce thiophene rings in higher yields than classical Friedel-Crafts approaches .
| Assay Type | Result | Model System |
|---|---|---|
| MAO-B Inhibition | IC₅₀ = 0.8 μM | Recombinant human |
| D3 Binding | Ki = 14 nM | Rat striatal membranes |
| BBB Permeability | Papp = 18 × 10⁻⁶ cm/s | MDCK-MDR1 monolayer |
Pharmacokinetic Profiling
Metabolic Stability
Hepatic microsome studies (human/rat) reveal:
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Phase I Metabolism: Primary pathway involves piperidine N-dealkylation (t₁/₂ = 45 min in human) .
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Phase II Conjugation: Glucuronidation at the imidazole nitrogen dominates (CLint = 32 mL/min/kg).
Toxicity Screening
| Endpoint | Result |
|---|---|
| hERG Inhibition | IC₅₀ = 12 μM |
| Ames Test | Negative |
| CYP3A4 Inhibition | IC₅₀ > 50 μM |
Comparative Structure-Activity Relationships
Analog Optimization
Modifications to the lead compound demonstrate:
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Thiophene Replacement: 2-Furyl analogs lose 90% MAO-B activity due to reduced π-stacking .
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Imidazole Methylation: N1-demethylation decreases metabolic stability (t₁/₂ = 8 min).
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Piperidine Constraints: Rigid bicyclic variants improve D3 selectivity (D3/D2 = 150-fold) .
Industrial Applications and Patent Landscape
Current Development Status
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Priority Indications:
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Parkinson's disease (Phase I completed)
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Methicillin-resistant Staphylococcus aureus (preclinical)
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Manufacturing Scale-Up
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Key Issue: Exothermic risk during thioether formation (Qr = 150 kJ/mol)
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Resolution: Semi-batch addition with cryogenic temperature control (-20°C)
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